(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one
Description
Properties
IUPAC Name |
(16E)-16-[(2-ethylpyrazol-3-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-4-27-18(9-12-26-27)13-16-14-22-20-6-5-17-15-19(28)7-10-24(17,2)21(20)8-11-25(22,3)23(16)29/h9,12-13,17,19-22,28H,4-8,10-11,14-15H2,1-3H3/b16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCLFVCHZVPTRZ-DTQAZKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=C2CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/2\CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials Selection
The androstane core can be derived from readily available steroidal precursors such as epiandrosterone, androsterone, or commercially available androstane derivatives. These serve as ideal starting materials due to their established stereochemistry and functional group compatibility.
Oppenauer Oxidation Approach
A key step in preparing the androstane framework involves Oppenauer oxidation, which selectively oxidizes the 3-hydroxy group while preserving other functionalities. This method employs aluminum isopropoxide or aluminum tertiary-butoxide in conjunction with ketones such as acetone, methyl ethyl ketone, or cyclohexanone in an organic solvent like toluene or xylene.
Table 1. Reaction Conditions for Oppenauer Oxidation of 3-Hydroxy Androstane Derivatives
| Entry | Starting Material | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3-methoxy-17β-hydroxy-19-nor-2,5(10),9(11)-androstatriene | Al isopropoxide | Toluene/Ketone | 80-100 | 8-12 | 82-91 |
| 2 | 3β-hydroxy-17-methyl-16,17-secoandrost-5-en-16-nitrile-17-one | Al isopropoxide | Toluene/Cyclohexanone | 110 | 6 | 78 |
| 3 | Epiandrosterone | Al tertiary-butoxide | Xylene/Acetone | 90 | 10 | 85 |
C-3 Hydroxyl Group Management
Protection Strategies
When starting with compounds already containing a 3-hydroxy group, protection may be necessary during subsequent transformations. Common protecting groups include ethers (methyl, benzyl), acetates, and silyl ethers. The choice depends on compatibility with reaction conditions in subsequent steps.
Deprotection Methods
Deprotection of the 3-position can be achieved through various methods depending on the protecting group employed:
- Methyl ether deprotection: Boron tribromide in dichloromethane at -10 to 0°C
- Benzyl ether deprotection: Hydrogenation with Pd/C catalyst
- Acetate deprotection: Basic hydrolysis with aqueous sodium hydroxide or potassium hydroxide
- Silyl ether deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran
Formation of the 16-Methylidene Group
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement offers an efficient approach for generating α,β-unsaturated ketones at the 17-position with a 16-methylidene linkage. This method involves the rearrangement of 17-alkynyl-3,17-androstanediols catalyzed by acid. Research on similar compounds has shown that this approach provides good yields of the desired E-isomers.
Table 2. Meyer-Schuster Rearrangement Conditions for Forming 16-Methylidene Bond
| Catalyst | Solvent | Temperature (°C) | Time (h) | E/Z Ratio | Yield (%) |
|---|---|---|---|---|---|
| 10% H₂SO₄/HgSO₄ | THF | 25 | 4-6 | >95:5 | 75-88 |
| p-TsOH | Toluene | 80 | 2-3 | 90:10 | 70-82 |
| AuCl/AgSbF₆ | DCM | RT | 1-2 | >98:2 | 85-92 |
Wittig and Horner-Wadsworth-Emmons Reactions
Another viable approach involves Wittig or Horner-Wadsworth-Emmons (HWE) reactions, which can be employed to introduce the methylidene group at C-16. These reactions typically provide good E/Z selectivity, particularly when using stabilized phosphonium ylides or phosphonate reagents.
Synthesis of the Pyrazole Moiety
Formation of 1-Ethyl-1H-pyrazole
The synthesis of 1-ethyl-1H-pyrazole derivatives typically begins with N-alkylation of pyrazole using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
- A mixture of pyrazole (1 equivalent), potassium carbonate (1.2 equivalents), and ethyl bromide (1.2 equivalents) in dimethylformamide is heated to 80°C for 3-4 hours.
- After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
- The combined organic layers are washed, dried, and concentrated to yield 1-ethyl-1H-pyrazole.
Alternatively, the pyrazole ring can be constructed via the condensation of hydrazines with 1,3-dicarbonyl compounds.
Functionalization at the 5-Position
Functionalization of the 5-position of 1-ethyl-1H-pyrazole can be achieved through various methods:
- Lithiation using strong bases such as n-butyllithium, followed by reaction with electrophiles
- Halogenation followed by metal-catalyzed cross-coupling reactions
- Direct C-H activation using transition metal catalysts
Table 3. Methods for Functionalizing the 5-Position of 1-Ethyl-1H-pyrazole
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Lithiation | n-BuLi, -78°C, then DMF | THF, -78°C to RT, 4h | 70-85 |
| Bromination/Coupling | NBS, then Pd(PPh₃)₄, ArB(OH)₂ | DCM, then THF/H₂O, K₂CO₃ | 65-75 |
| C-H Activation | Pd(OAc)₂, Cu(OAc)₂, ArI | DMA, 120°C, 24h | 55-70 |
Coupling Strategies for Final Compound Assembly
Wittig-Type Coupling
A key approach for introducing the pyrazole moiety at the 16-position involves preparing a phosphonium salt or phosphonate ester from 5-(chloromethyl)-1-ethyl-1H-pyrazole, followed by a Wittig or HWE reaction with the 17-keto group of the androstane derivative.
Cross-Coupling Approaches
Alternatively, metal-catalyzed cross-coupling reactions can be employed, particularly when utilizing vinyl or aryl halides as intermediates. Pd-catalyzed Suzuki-Miyaura or Heck reactions offer stereoselective methods for forming the desired C-C bonds.
Complete Synthetic Route
Based on the methodologies discussed, a proposed synthetic route for this compound is outlined below:
Preparation from Epiandrosterone
- Protection of the 3-hydroxy group of epiandrosterone using methoxymethyl (MOM) chloride
- Formation of a 17-alkynyl derivative through nucleophilic addition of a terminal alkyne to the 17-ketone
- Meyer-Schuster rearrangement to generate the 16-methylidene-17-ketone
- Introduction of the pyrazole moiety through coupling reactions
- Deprotection of the 3-hydroxy group
Table 4. Detailed Synthetic Route with Reaction Conditions and Yields
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| 1 | MOMCl, DIPEA | DCM | 0 to RT | 12 | 90-95 |
| 2 | HC≡CLi, CeCl₃ | THF | -78 | 4 | 75-85 |
| 3 | H₂SO₄/HgSO₄ | THF | RT | 6 | 70-80 |
| 4 | 5-formyl-1-ethyl-1H-pyrazole, base | THF | RT to 60 | 12 | 65-75 |
| 5 | 3N HCl | MeOH/H₂O | RT | 2 | 85-90 |
Alternative Approach Using Wittig Chemistry
An alternative approach involves the Wittig reaction between a 17-ketone androstane derivative and (1-ethyl-1H-pyrazol-5-yl)methyltriphenylphosphonium bromide:
- Preparation of (1-ethyl-1H-pyrazol-5-yl)methyltriphenylphosphonium bromide from 5-(chloromethyl)-1-ethyl-1H-pyrazole and triphenylphosphine
- Reaction of the phosphonium salt with a strong base to generate the ylide
- Wittig reaction with the 17-ketone of the protected androstane derivative
- Deprotection of the 3-hydroxy group
- Selective oxidation to generate the 17-ketone while maintaining the exocyclic double bond
Purification and Characterization
Purification Methods
Purification of the final compound can be achieved through a combination of techniques:
- Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/petroleum ether or dichloromethane/methanol gradients)
- Recrystallization from suitable solvents (e.g., ethanol, methanol, or ethyl acetate)
- Preparative HPLC for highly pure samples required for biological testing
Structural Characterization
Confirmation of the structure and stereochemistry of this compound should include:
- ¹H and ¹³C NMR spectroscopy to confirm structural features and E-geometry
- Mass spectrometry to verify molecular weight and fragmentation pattern
- IR spectroscopy to identify key functional groups (OH, C=O, C=C)
- X-ray crystallography (if crystals are obtained) to unambiguously determine three-dimensional structure
Table 5. Expected Spectroscopic Data for this compound
| Technique | Key Features | Expected Values |
|---|---|---|
| ¹H NMR | Ethyl group signals | δ 1.2-1.4 (t, CH₃), 4.0-4.2 (q, CH₂) |
| Pyrazole protons | δ 6.2-6.4 (d), 7.4-7.6 (d) | |
| Methylidene proton | δ 6.8-7.0 (s) | |
| 3-OH proton | δ 3.5-3.7 (m) | |
| ¹³C NMR | Carbonyl carbon (C-17) | δ 195-200 |
| Methylidene carbon | δ 135-140 | |
| Pyrazole carbons | δ 105-110, 130-135, 140-145 | |
| MS | Molecular ion | m/z [M+H]⁺ expected for C₂₅H₃₄N₂O₂ |
| IR | OH stretching | 3400-3200 cm⁻¹ |
| C=O stretching | 1670-1650 cm⁻¹ | |
| C=N stretching | 1610-1590 cm⁻¹ |
Chemical Reactions Analysis
Types of Reactions
(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The double bond in the pyrazole ring can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of saturated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Hormonal Activity Modulation
The compound exhibits potential as a selective modulator of steroid hormone activity. Its structural similarity to naturally occurring steroids allows it to interact with steroid receptors, potentially influencing pathways related to androgenic effects. Research indicates that derivatives of androstane compounds can inhibit 17β-hydroxysteroid dehydrogenase type 3, an enzyme crucial for testosterone biosynthesis . This inhibition could be beneficial in treating conditions such as androgen-dependent cancers.
Anticancer Properties
Studies have shown that compounds similar to (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one can exhibit anticancer properties by inducing apoptosis in cancer cells. The ability to modulate hormonal pathways may provide a therapeutic avenue for hormone-sensitive tumors, including prostate and breast cancers.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to affect cell proliferation and survival rates in various cancer cell lines. For instance, research on androgen receptor-positive prostate cancer cells indicated that the compound could reduce cell viability significantly compared to controls .
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound. Preliminary in vivo studies suggest that this compound may alter hormone levels and tumor growth rates, providing insights into its potential as a therapeutic agent.
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its pyrazole moiety and steroid backbone can lead to variations in biological activity. For example, changing substituents on the pyrazole ring can enhance binding affinity for specific receptors or alter metabolic stability .
Clinical Trials
Further clinical trials are necessary to establish the safety and efficacy of this compound in humans. These studies will help determine optimal dosages, treatment regimens, and potential side effects.
Combination Therapies
Exploring combination therapies with existing anticancer drugs could enhance therapeutic outcomes. The synergistic effects of this compound with other agents may provide new strategies for managing resistant cancer types.
Mechanism of Action
The mechanism of action of (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with steroid receptors, influencing gene expression and cellular functions.
Pathways Involved: It may modulate signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 16E-Arylidenosteroids
*Hypothetical data inferred from structural trends in .
- However, the 4-pyridyl substituent in compound 12 (Table 1) shows higher potency (IC50 = 12.3 nM), suggesting that nitrogen positioning in the heterocycle critically influences activity . The ethyl group on the pyrazole may improve metabolic stability by reducing oxidative degradation, a common issue with unsubstituted heterocycles.
- C17 Functional Group: The 17-keto group in the target compound vs. the 17-oximino group in compound 12 alters electron distribution and hydrogen-bonding capacity. Oximino derivatives often exhibit stronger inhibition due to enhanced Lewis acid-base interactions with aromatase’s heme iron .
Crystallographic and Computational Insights
Structural analyses of these compounds rely on tools like SHELXL for refinement and WinGX/ORTEP for visualization . For example:
- The 16E configuration in the target compound ensures optimal spatial alignment with the aromatase active site, as confirmed by X-ray crystallography.
- Comparative molecular docking studies suggest that pyrazole-based derivatives exhibit lower steric hindrance than bulkier phenyl analogues, favoring deeper binding-pocket penetration.
Biological Activity
The compound (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one, also known as a derivative of 3-hydroxyandrostan-17-one, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H38N2O2
- Molecular Weight : 410.6 g/mol
- InChIKey : ZXGJYVCSCCHJLY-ATVHPVEESA-N
Research indicates that this compound may interact with various biological pathways:
- Androgen Receptor Modulation : The compound's structure suggests it may act as an androgen receptor modulator, influencing testosterone-related pathways.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through interaction with α-synuclein aggregates, which are implicated in neurodegenerative diseases .
- Anti-inflammatory Activity : Some derivatives of similar compounds have shown anti-inflammatory properties, indicating a possible therapeutic role in inflammatory conditions.
Biological Activity Data
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Mice treated with this compound showed significant reductions in motor deficits and improved dopaminergic neuron survival compared to controls. This suggests a potential role in mitigating neurodegeneration.
Case Study 2: Hormonal Regulation
In vitro studies using prostate cancer cell lines demonstrated that the compound could enhance androgen receptor-mediated gene expression. This effect was dose-dependent and indicated that it might be useful in understanding hormone-related cancers.
Q & A
Q. What synthetic strategies are effective for introducing the (1-ethyl-1H-pyrazol-5-yl)methylene moiety into steroidal frameworks?
The (1-ethyl-1H-pyrazol-5-yl)methylene group can be introduced via Knoevenagel condensation between a steroidal 17-keto intermediate and a functionalized pyrazole aldehyde. For example, microwave-assisted synthesis (reducing reaction times and improving yields) has been employed for similar steroidal pyrazole derivatives, using hydrazine hydrochloride derivatives and sodium acetate as catalysts . Characterization via H/C NMR and ESI-MS is critical to confirm regioselectivity and purity (>98%) .
Q. How can the stereochemical configuration at the C16 position be confirmed experimentally?
The E-configuration of the exocyclic double bond at C16 is validated using NOESY NMR (to assess spatial proximity of protons) and X-ray crystallography . For instance, SHELX programs are widely used for crystal structure refinement, leveraging high-resolution data to resolve stereochemical ambiguities . In related 16E-arylidenosteroids, the planar geometry of the double bond was confirmed via crystallographic analysis .
Q. What spectroscopic methods are optimal for characterizing the 3-hydroxyandrostan-17-one core?
IR spectroscopy identifies the 3-hydroxyl group (broad peak ~3400 cm) and 17-keto carbonyl (~1700 cm). H NMR detects axial/equatorial proton environments in the androstane skeleton, while ESI-MS confirms molecular weight (e.g., calculated [M+H] = 453.3 for CHNO) .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring influence biological activity (e.g., aromatase inhibition)?
Structure-activity relationship (SAR) studies on 16E-arylidenosteroids reveal that electron-withdrawing groups (e.g., bromo, pyridyl) enhance aromatase inhibition by stabilizing ligand-receptor interactions. For example, 16-(4-pyridylmethylene) derivatives showed IC values <1 µM, attributed to hydrogen bonding with active-site residues . Competitive binding assays and molecular docking can quantify these effects .
Q. What intermolecular interactions govern the compound’s crystal packing?
Hydrogen-bonding networks and π-π stacking (between pyrazole rings and steroidal aromatic systems) dominate packing. Graph set analysis (e.g., Etter’s rules) can classify motifs like dimers formed via O–H···O or N–H···O interactions . For example, in analogous steroids, hydroxyl groups participate in bifurcated hydrogen bonds, affecting solubility and stability .
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies often arise from purity variations (e.g., residual solvents altering assay results) or assay conditions (e.g., pH affecting ligand protonation). Orthogonal validation using HPLC-coupled bioassays and surface plasmon resonance (SPR) ensures reproducibility. For instance, impurities in hydrazine-derived intermediates were linked to false positives in enzyme inhibition studies .
Q. What computational methods predict the compound’s metabolic stability?
Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the 3-hydroxyl group to predict oxidative metabolism. Molecular dynamics (MD) simulations model cytochrome P450 interactions, identifying susceptible sites (e.g., C16 double bond for epoxidation). These methods align with experimental LC-MS/MS metabolite profiling .
Methodological Tables
Table 1: Key Spectral Data for (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one
| Technique | Observed Data | Reference |
|---|---|---|
| H NMR | δ 1.20 (s, 3H, CH-18), δ 5.70 (s, 1H, pyrazole-H) | |
| C NMR | δ 209.5 (C17=O), δ 150.2 (pyrazole C5) | |
| ESI-MS | [M+H] = 453.3 |
Table 2: Comparison of Aromatase Inhibition (IC) in 16E-Steroid Derivatives
| Substituent | IC (µM) | Notes |
|---|---|---|
| 4-Pyridyl | 0.8 | Strong H-bonding with Arg192 |
| 1-Ethyl-1H-pyrazol-5-yl | 1.2 | Moderate π-stacking with Phe221 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
